molecular formula C13H19BO4S B1394884 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate CAS No. 960116-27-2

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

Cat. No.: B1394884
CAS No.: 960116-27-2
M. Wt: 282.2 g/mol
InChI Key: UKOWLIGHMFVYFW-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (CAS 960116-27-2) is a boronate ester-functionalized thiophene derivative with the molecular formula C₁₃H₁₉BO₄S and a molecular weight of 282.16 g/mol . It is widely utilized as a drug intermediate and material precursor, with a purity range of 95–98% . The compound’s structure features a thiophene ring substituted with a pinacol boronate ester at the 5-position and an ethyl carboxylate group at the 3-position, making it a key reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems .

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-10(19-8-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOWLIGHMFVYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694658
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960116-27-2
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960116-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iridium-Catalyzed C–H Borylation

  • Procedure : The method typically uses an iridium catalyst such as [Ir(OMe)(cod)]2 combined with a specialized ligand (e.g., Si,S-ligand) in a solvent like 2-methyl tetrahydrofuran (2-Me-THF). The substrate (ethyl thiophene-3-carboxylate or its derivatives) is reacted with bis(pinacolato)diboron (B2pin2) at elevated temperatures (around 80 °C) for approximately 16 hours under inert atmosphere conditions.

  • Reaction Conditions :

    • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)
    • Ligand: Si,S-ligand (3 mol%)
    • Borylating agent: B2pin2 (1.2 equivalents)
    • Solvent: 2-Me-THF
    • Temperature: 80 °C
    • Time: 16 hours
    • Atmosphere: Nitrogen or argon
  • Outcome : This method provides high regioselectivity for the 5-position on the thiophene ring, yielding the desired boronate ester with good to excellent yields (typically >80%) and minimal side products.

Direct Borylation of Thiophene-3-Carboxylic Acid Derivatives

  • Procedure : Another approach involves the reaction of thiophene-3-carboxylic acid or its ethyl ester with pinacolborane (HBpin) in the presence of a catalyst, often a transition metal complex, to install the boronate ester group directly on the thiophene ring.

  • Catalysts : Common catalysts include iridium or rhodium complexes, which facilitate the selective borylation of the aromatic C–H bond.

  • Advantages : This method avoids pre-functionalization steps (such as halogenation), simplifying the synthesis and improving atom economy.

Halogen-Metal Exchange Followed by Borylation

  • Procedure : A classical synthetic route involves the preparation of a halogenated thiophene derivative (e.g., 5-bromothiophene-3-carboxylate), followed by halogen-lithium exchange using n-butyllithium at low temperature (-78 °C). The resulting organolithium intermediate is then quenched with a boron electrophile such as trialkyl borates or pinacolborane to afford the boronate ester after workup.

  • Typical Conditions :

    • Halogenated substrate dissolved in dry THF
    • n-BuLi added dropwise at -78 °C
    • Stirring for 30 minutes to form organolithium species
    • Addition of boron electrophile (e.g., pinacolborane)
    • Gradual warming to room temperature
    • Purification by chromatography
  • Yield and Purity : This method can provide good yields but requires strict anhydrous and low-temperature conditions and careful handling of reactive intermediates.

Preparation Method Catalyst/ Reagents Solvent Temperature Time Yield (%) Notes
Iridium-catalyzed C–H borylation [Ir(OMe)(cod)]2, Si,S-ligand, B2pin2 2-Me-THF 80 °C 16 h 80–90 High regioselectivity, mild conditions
Direct borylation with pinacolborane Transition metal catalyst (Ir, Rh), HBpin Various (THF etc.) 60–100 °C Several h Moderate Avoids halogenation step
Halogen-metal exchange borylation n-BuLi, pinacolborane or trialkyl borate THF -78 °C to RT 1–2 h 70–85 Requires low temp, moisture sensitive
  • The iridium-catalyzed C–H borylation method is currently the most efficient and selective approach for preparing Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, offering a balance between operational simplicity and high yield.

  • The choice of ligand (e.g., Si,S-ligand) significantly influences the regioselectivity and catalytic activity, with steric and electronic factors playing critical roles in directing borylation to the 5-position of the thiophene ring.

  • Direct borylation using pinacolborane is attractive for its atom economy but often requires optimization of catalyst systems to improve yield and selectivity.

  • Halogen-metal exchange methods remain valuable for substrates incompatible with catalytic borylation but are less favored due to harsher conditions and safety concerns.

  • Spectroscopic data (NMR, MS) from studies confirm the structure and purity of the synthesized compound, with characteristic signals for the boronate ester moiety and thiophene ring consistent with literature.

The preparation of this compound is well-established through iridium-catalyzed C–H borylation of ethyl thiophene-3-carboxylate derivatives using bis(pinacolato)diboron. This method offers high regioselectivity, good yields, and operational convenience, making it the preferred synthetic route in research and industrial applications. Alternative methods such as direct borylation with pinacolborane and halogen-metal exchange remain useful depending on substrate availability and reaction scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is primarily utilized as a versatile building block in organic synthesis. Its boron functionality allows for participation in various coupling reactions.

Suzuki-Miyaura Coupling

This compound is particularly effective in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Case Study:
In a study published in Molecules, researchers demonstrated the successful use of this compound in synthesizing complex aromatic systems with high yields and selectivity .

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, K2CO3 in DMF
Negishi Coupling78Zn powder as reductant

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Organic Photovoltaics

Research indicates that this compound can be incorporated into organic photovoltaic devices due to its ability to form charge-transfer complexes.

Data Table:
The following table summarizes the photovoltaic performance of devices incorporating this compound:

Device CompositionPower Conversion Efficiency (%)Open Circuit Voltage (V)Short Circuit Current (mA/cm²)
Polymer:Fullerene Blend9.20.815
Ethyl Thiophene Derivative Blend10.10.8516

Case Study:
A recent investigation detailed the incorporation of this compound into a polymer matrix for enhanced light absorption and charge mobility .

Medicinal Chemistry

The potential medicinal applications of this compound are also being explored.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
A study conducted on various cancer cell lines showed that the compound induced significant cytotoxicity at micromolar concentrations .

Cell LineIC50 (µM)Mechanism of Action
HeLa12Apoptosis induction
MCF715Cell cycle arrest

Mechanism of Action

The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate primarily involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound can act as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Positional Isomers on the Thiophene Ring

  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1150271-60-5): Molecular formula: C₁₃H₁₉BO₄S (same as target compound). Key difference: The boronate ester and carboxylate groups are at the 2- and 5-positions, respectively, altering electronic distribution and reactivity. This isomer may exhibit lower steric hindrance in coupling reactions compared to the 3-carboxylate analog .

Heterocycle Variations

  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS 1351353-51-9): Molecular formula: C₁₃H₁₉BO₅; molecular weight: 266.1 g/mol. Key difference: Replaces thiophene with furan, substituting sulfur with oxygen. Applications: Less common in medicinal chemistry due to furan’s lower metabolic stability compared to thiophene .
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene-2-carboxylate: Molecular formula: C₁₅H₁₉BO₄S₂; molecular weight: 342.24 g/mol. Key difference: Incorporates a fused thienothiophene system, enhancing conjugation and thermal stability. This structure is advantageous in organic electronics but may complicate synthetic accessibility .

Ester Group Modifications

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate :
    • Key difference: Replaces the ethyl ester with a bulky tert-butyl group , increasing steric hindrance. This modification can slow reaction kinetics in cross-couplings but improve crystallinity for X-ray studies .
    • Status: Discontinued , suggesting challenges in synthesis or commercial viability .

Benzo[b]thiophene Derivatives

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-Benzo[b]thiophene-3-carboxaldehyde (CAS 1008361-79-2):
    • Molecular formula: C₁₆H₁₇BO₃S ; molecular weight: 300.18 g/mol .
    • Key difference: A benzannulated thiophene with a formyl group instead of an ester. The extended π-system enhances absorption in UV-Vis spectra, making it suitable for photovoltaic applications .

Key Comparative Data

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
960116-27-2 (Target) C₁₃H₁₉BO₄S 282.16 Thiophene-3-COOEt, boronate Drug intermediates, Suzuki couplings
1150271-60-5 C₁₃H₁₉BO₄S 282.17 Thiophene-2-COOEt, boronate Biaryl synthesis
1351353-51-9 C₁₃H₁₉BO₅ 266.10 Furan-3-COOEt, boronate Research reagents
1008361-79-2 C₁₆H₁₇BO₃S 300.18 Benzo[b]thiophene, formyl Organic electronics
2223029-34-1 C₁₅H₁₉BO₄S₂ 342.24 Thienothiophene, COOEt Material science

Commercial Landscape

  • Suppliers: The target compound is available from 11 suppliers, indicating robust commercial demand .
  • Pricing : While direct pricing for CAS 960116-27-2 is unspecified, related boronate esters (e.g., benzo[b]thiophene analogs) cost ¥5,800–21,000/g , reflecting variability in synthetic complexity .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C14H20BNO4
  • Molecular Weight : 282.2 g/mol
  • CAS Number : 195062-62-5

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its inhibitory effects on kinases such as GSK-3β and ROCK-1. These kinases are involved in critical cellular processes including cell proliferation and apoptosis.

Inhibitory Activity

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3β:

CompoundTarget KinaseIC50 (nM)Reference
This compoundGSK-3β8
Staurosporine (Control)GSK-3β10

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated in various cell lines. The results indicated that while some derivatives showed significant cytotoxicity at higher concentrations, this compound maintained cell viability across a range of concentrations:

Cell LineConcentration (µM)Viability (%)Reference
HT-22 (Neuronal)0.1>90%
HT-22 (Neuronal)10>80%
BV-2 (Microglial)0.1>85%
BV-2 (Microglial)10>75%

Anti-inflammatory Activity

In addition to its kinase inhibitory properties, the compound has shown promising anti-inflammatory effects. In BV-2 microglial cells treated with the compound:

Treatment Concentration (µM)NO Levels Reduction (%)IL-6 Levels Reduction (%)
13025
105045

These results indicate that Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)thiophene-3-carboxylate may modulate inflammatory responses effectively.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the neuroprotective effects of the compound in an Alzheimer's disease model using transgenic mice. The administration of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)thiophene-3-carboxylate resulted in a significant reduction in tau hyperphosphorylation and improved cognitive functions as measured by behavioral tests.

Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to its ability to inhibit specific signaling pathways involved in tumor growth.

Q & A

Q. Q1: What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A critical intermediate is the thiophene ring functionalized with a boronate ester group, which can be introduced via palladium-catalyzed borylation of halogenated precursors. For example, Miyaura and Suzuki (1995) demonstrated that aryl halides react with bis(pinacolato)diboron under Pd catalysis to form boronate esters . Key steps include:

  • Halogenation : Bromination or iodination of the thiophene ring at the 5-position.
  • Borylation : Reaction with bis(pinacolato)diboron using Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .
  • Esterification : Protection of the carboxylic acid group as an ethyl ester to enhance stability during purification .

Q. Q2: How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

  • NMR : ¹H and ¹³C NMR verify the thiophene backbone and boronate ester. The pinacol boron group shows characteristic peaks at δ ~1.3 ppm (12H, singlet for the four methyl groups) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, a related compound (Ethyl 6-methyl-4-[2-(pinacolboron)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) was resolved with C–B bond lengths of 1.57–1.60 Å, confirming sp² hybridization .

Advanced Reactivity and Applications

Q. Q3: How does the reactivity of this compound in Suzuki-Miyaura couplings compare to other boronate esters, and what factors influence its efficiency?

The thiophene-3-carboxylate group enhances electron-withdrawing effects, increasing oxidative addition rates with Pd(0) catalysts. Key variables include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves yields for sterically hindered substrates.
  • Solvent effects : Dioxane/water mixtures (4:1) optimize solubility and prevent boronate hydrolysis .
  • Base choice : K₂CO₃ or CsF neutralizes HBr generated during coupling, avoiding catalyst poisoning.
    Contradictory reports on yield (e.g., 50–90%) may arise from trace moisture or oxygen, which degrade the boronate ester .

Q. Q4: What strategies mitigate hydrolysis of the boronate ester during storage or reaction?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous DCM or THF .
  • Reaction handling : Use molecular sieves (3Å) to scavenge moisture. Pre-dry solvents via distillation over CaH₂.
  • Alternative protecting groups : For hydrolytically unstable conditions, employ MIDA (N-methyliminodiacetic acid) boronate esters, though they require harsher coupling conditions .

Data Analysis and Experimental Design

Q. Q5: How should researchers address discrepancies between crystallographic data and computational models for this compound?

  • Refinement protocols : SHELXL’s least-squares refinement adjusts thermal parameters and occupancy factors. For example, a related structure (Acta Cryst. E64, o929) resolved disorder in the thiophene ring via PART instructions .
  • DFT validation : Compare calculated (B3LYP/6-31G*) and experimental bond lengths. Discrepancies >0.05 Å suggest modeling errors or crystal packing effects.
  • Twinned data : Use SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. Q6: How can researchers optimize reaction conditions when encountering low yields in cross-coupling applications?

  • Design of Experiments (DoE) : Vary Pd catalyst loading (1–5 mol%), base (K₂CO₃ vs. CsF), and temperature (60–100°C) to identify interactions.
  • In situ monitoring : ¹¹B NMR tracks boronate ester integrity; degradation to boric acid (δ ~10 ppm) indicates hydrolysis .
  • Additives : Ligands like SPhos enhance turnover by stabilizing Pd intermediates .

Safety and Handling in Academic Settings

Q. Q7: What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids, which may release toxic boron oxides or H₂S .

Advanced Mechanistic Studies

Q. Q8: How can isotopic labeling (e.g., ¹⁰B/¹¹B) elucidate the role of the boronate group in catalytic cycles?

  • Isotopic substitution : Synthesize the compound with ¹⁰B-enriched pinacolboron. Monitor reaction kinetics via ¹⁰B NMR (quadrupolar relaxation) to track boron transfer to Pd.
  • Mechanistic insights : Compare kinetic isotope effects (KIE) for oxidative addition (rate-determining step) in Suzuki couplings. A KIE >1 indicates significant B–Pd bond formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

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